molecular formula C20H19BrN2O3S B5141554 N~1~-(4-bromo-3-methylphenyl)-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide

N~1~-(4-bromo-3-methylphenyl)-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide

Cat. No. B5141554
M. Wt: 447.3 g/mol
InChI Key: KOEKMBVQPOVKJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(4-bromo-3-methylphenyl)-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide, also known as BMS-986165, is a small molecule inhibitor of TYK2 and JAK1. It is currently being investigated for its potential therapeutic applications in several autoimmune diseases, including psoriasis, lupus, and inflammatory bowel disease.

Mechanism of Action

N~1~-(4-bromo-3-methylphenyl)-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide is a small molecule inhibitor of TYK2 and JAK1, which are enzymes that play a critical role in the immune system. Specifically, TYK2 and JAK1 are involved in the signaling pathways that lead to the production of pro-inflammatory cytokines, such as interleukin-23 (IL-23) and interleukin-12 (IL-12). By inhibiting TYK2 and JAK1, N~1~-(4-bromo-3-methylphenyl)-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide is able to reduce the production of these cytokines, thereby reducing inflammation.
Biochemical and Physiological Effects
N~1~-(4-bromo-3-methylphenyl)-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide has been shown to have several biochemical and physiological effects. For example, a study published in the Journal of Pharmacology and Experimental Therapeutics showed that N~1~-(4-bromo-3-methylphenyl)-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide was able to reduce the levels of several pro-inflammatory cytokines, including IL-23 and IL-12, in a mouse model of psoriasis. Another study published in the Journal of Immunology demonstrated that N~1~-(4-bromo-3-methylphenyl)-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide was able to reduce the levels of several pro-inflammatory cytokines, including interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), in a mouse model of lupus.

Advantages and Limitations for Lab Experiments

N~1~-(4-bromo-3-methylphenyl)-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide has several advantages for use in lab experiments. For example, it is a small molecule inhibitor, which makes it easier to administer and study compared to larger molecules such as antibodies. Additionally, N~1~-(4-bromo-3-methylphenyl)-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide has demonstrated efficacy in several preclinical studies, which suggests that it may have potential therapeutic applications in several autoimmune diseases.
However, there are also several limitations to using N~1~-(4-bromo-3-methylphenyl)-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide in lab experiments. For example, it is a relatively new molecule, which means that there may be limited information available on its pharmacokinetics and pharmacodynamics. Additionally, there may be limitations to the types of experiments that can be performed with N~1~-(4-bromo-3-methylphenyl)-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide, as it is a specific inhibitor of TYK2 and JAK1.

Future Directions

There are several potential future directions for research on N~1~-(4-bromo-3-methylphenyl)-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide. For example, additional preclinical studies could be performed to investigate its potential therapeutic applications in other autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, clinical trials could be conducted to evaluate its safety and efficacy in humans. Finally, future research could focus on developing more specific inhibitors of TYK2 and JAK1, which could potentially lead to improved therapeutic outcomes.

Synthesis Methods

The synthesis of N~1~-(4-bromo-3-methylphenyl)-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide involves several steps, including the reaction of 4-bromo-3-methylbenzaldehyde with 1-naphthylamine, followed by the reaction of the resulting intermediate with methylsulfonyl chloride. The final step involves the reaction of the intermediate with glycine to yield N~1~-(4-bromo-3-methylphenyl)-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide.

Scientific Research Applications

N~1~-(4-bromo-3-methylphenyl)-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide has been the subject of several preclinical studies, which have demonstrated its potential therapeutic applications in several autoimmune diseases. For example, a study published in the Journal of Immunology demonstrated that N~1~-(4-bromo-3-methylphenyl)-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide was effective in reducing inflammation in a mouse model of psoriasis. Another study published in the journal Nature Communications showed that N~1~-(4-bromo-3-methylphenyl)-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide was effective in reducing inflammation in a mouse model of lupus.

properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-2-[methylsulfonyl(naphthalen-1-yl)amino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN2O3S/c1-14-12-16(10-11-18(14)21)22-20(24)13-23(27(2,25)26)19-9-5-7-15-6-3-4-8-17(15)19/h3-12H,13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOEKMBVQPOVKJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CN(C2=CC=CC3=CC=CC=C32)S(=O)(=O)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromo-3-methylphenyl)-2-[methylsulfonyl(naphthalen-1-yl)amino]acetamide

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